molecular formula C10H11FO3 B13103646 (S)-3-(2-Fluorophenoxy)butanoic acid

(S)-3-(2-Fluorophenoxy)butanoic acid

Cat. No.: B13103646
M. Wt: 198.19 g/mol
InChI Key: AQHISWWUFWNZLO-ZETCQYMHSA-N
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Description

(S)-3-(2-Fluorophenoxy)butanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(2-Fluorophenoxy)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluorophenol and (S)-3-chlorobutanoic acid.

    Reaction: The 2-fluorophenol undergoes a nucleophilic substitution reaction with (S)-3-chlorobutanoic acid in the presence of a base such as potassium carbonate. This reaction forms the desired this compound.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(2-Fluorophenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(S)-3-(2-Fluorophenoxy)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or herbicidal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-3-(2-Fluorophenoxy)butanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (S)-3-(2-Chlorophenoxy)butanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    (S)-3-(2-Bromophenoxy)butanoic acid: Similar structure but with a bromine atom instead of fluorine.

    (S)-3-(2-Methylphenoxy)butanoic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness: (S)-3-(2-Fluorophenoxy)butanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

(3S)-3-(2-fluorophenoxy)butanoic acid

InChI

InChI=1S/C10H11FO3/c1-7(6-10(12)13)14-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

AQHISWWUFWNZLO-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)OC1=CC=CC=C1F

Canonical SMILES

CC(CC(=O)O)OC1=CC=CC=C1F

Origin of Product

United States

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